molecular formula C10H15N3O2 B14410407 (E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium

(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium

Cat. No.: B14410407
M. Wt: 209.24 g/mol
InChI Key: DHHWMEQVSIXUSA-OUKQBFOZSA-N
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Description

(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium is a chemical compound with a unique structure that includes an ethoxyphenyl group and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium typically involves the reaction of 4-ethoxyphenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole: This compound shares a similar hydrazinylidene structure but with different substituents.

    Positronium hydride:

Uniqueness

(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium is unique due to its specific ethoxyphenyl and hydrazinylidene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium

InChI

InChI=1S/C10H15N3O2/c1-3-13(14)12-11-9-5-7-10(8-6-9)15-4-2/h5-8,11H,3-4H2,1-2H3/b13-12+

InChI Key

DHHWMEQVSIXUSA-OUKQBFOZSA-N

Isomeric SMILES

CC/[N+](=N\NC1=CC=C(C=C1)OCC)/[O-]

Canonical SMILES

CC[N+](=NNC1=CC=C(C=C1)OCC)[O-]

Origin of Product

United States

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